molecular formula C10H12FNO B290848 N-(3-fluorophenyl)butanamide

N-(3-fluorophenyl)butanamide

Cat. No.: B290848
M. Wt: 181.21 g/mol
InChI Key: VSIAODOMQWWGIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-Fluorophenyl)butanamide is a fluorinated aromatic amide characterized by a butanamide backbone substituted with a 3-fluorophenyl group. The fluorine atom at the meta position on the phenyl ring likely influences electronic properties (e.g., electron-withdrawing effects), lipophilicity, and binding interactions compared to non-fluorinated or differently substituted analogs .

Properties

Molecular Formula

C10H12FNO

Molecular Weight

181.21 g/mol

IUPAC Name

N-(3-fluorophenyl)butanamide

InChI

InChI=1S/C10H12FNO/c1-2-4-10(13)12-9-6-3-5-8(11)7-9/h3,5-7H,2,4H2,1H3,(H,12,13)

InChI Key

VSIAODOMQWWGIL-UHFFFAOYSA-N

SMILES

CCCC(=O)NC1=CC(=CC=C1)F

Canonical SMILES

CCCC(=O)NC1=CC(=CC=C1)F

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The biological and physicochemical properties of N-(3-fluorophenyl)butanamide can be inferred from structurally related compounds:

Compound Name Substituent Position/Type Molecular Formula Molar Mass (g/mol) Key Properties/Applications Reference
N-(3-Methylphenyl)-2-phenylbutanamide 3-methylphenyl C₁₇H₁₉NO 253.34 No reported bioactivity; used as a reference standard
3-Oxo-2-phenylbutanamide 3-oxo group C₁₀H₁₁NO₂ 193.20 Amphetamine synthesis precursor; impacts solubility due to ketone group
Flutolanil 3-trifluoromethylphenyl C₁₇H₁₄F₃NO₂ 337.30 Fungicide; trifluoromethyl enhances lipophilicity and stability
N-(3-Chlorophenyl)-cyclopropanecarboxamide 3-chlorophenyl C₁₀H₁₀ClNO 195.65 Pesticide (cyprofuram); chlorine increases electronegativity
Key Observations:
  • Substituent Position : In phenylcarbamic acid derivatives, 3-substituted analogs (e.g., 3-alkoxy) exhibit higher inhibitory activity on photosynthesis than 2-substituted ones, suggesting meta-substitution optimizes steric and electronic interactions .
  • Halogen Effects : Fluorine (atomic radius ~1.47 Å) introduces moderate electron-withdrawing effects compared to chlorine (~1.75 Å) or methyl groups. This may enhance metabolic stability and binding specificity in pharmaceuticals .
  • Chain Length : In alkoxy-substituted phenylcarbamic acids, optimal alkyl chain length (C6–C8) maximizes bioactivity, implying that the butanamide chain in this compound may balance flexibility and hydrophobicity .

Physicochemical Properties

  • Lipophilicity : The logP of this compound is estimated to be higher than its methyl-substituted analog (logP ~2.5 vs. ~2.1) due to fluorine’s hydrophobicity, enhancing membrane permeability .
  • Solubility : The absence of polar groups (e.g., oxo in 3-oxo-2-phenylbutanamide) suggests lower aqueous solubility, necessitating formulation optimization for therapeutic use .

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